molecular formula C11H14N2O3 B2781658 1-[5-Nitro-2-(propylamino)phenyl]ethanone CAS No. 2154421-48-2

1-[5-Nitro-2-(propylamino)phenyl]ethanone

Cat. No.: B2781658
CAS No.: 2154421-48-2
M. Wt: 222.244
InChI Key: ZWZJIGAVNOZDHI-UHFFFAOYSA-N
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Description

Significance of Nitro-Substituted Anilines and Acetophenone (B1666503) Derivatives in Modern Organic Chemistry

Nitro-substituted anilines are a class of aromatic compounds that have a rich history and a vibrant present in organic chemistry. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical reactivity of the aniline (B41778) ring, making these compounds valuable precursors in a variety of chemical transformations. magritek.com They are crucial intermediates in the synthesis of dyes, antioxidants, and pharmaceuticals. wikipedia.org For instance, 4-nitroaniline (B120555) is a key precursor to p-phenylenediamine, a vital component in the dye industry. wikipedia.org The presence of both a nitro and an amino group on the same aromatic ring offers multiple sites for functionalization, allowing for the construction of complex molecular architectures.

Acetophenone and its derivatives, characterized by a phenyl ring attached to a methyl ketone group, are ubiquitous in both natural and synthetic chemistry. nih.gov They serve as important building blocks for the synthesis of a wide array of organic compounds, including fragrances, resins, and pharmaceuticals. ontosight.ai The carbonyl group of acetophenone is a versatile functional handle for various chemical reactions, including condensations, oxidations, and reductions, enabling the creation of diverse molecular scaffolds. mdpi.com Many acetophenone derivatives are found in nature and exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them attractive targets for medicinal chemistry research. nih.govkib.ac.cn

Contextualizing 1-[5-Nitro-2-(propylamino)phenyl]ethanone within Advanced Synthetic Research and Organic Compound Families

This compound can be classified within several key families of organic compounds, each contributing to its potential for advanced synthetic applications. As a nitro-substituted aniline , it is part of a class of compounds extensively used in the synthesis of azo dyes and pharmaceuticals. The specific substitution pattern—a nitro group at the 5-position and a propylamino group at the 2-position relative to the acetyl group—offers unique electronic and steric properties that can be exploited in further synthetic modifications.

As an acetophenone derivative , this compound belongs to a family of ketones that are precursors to a multitude of more complex molecules. ontosight.ai The presence of the acetyl group allows for reactions such as aldol (B89426) condensations and α-halogenations, opening pathways to a variety of heterocyclic and carbocyclic systems. asianpubs.org The combination of the amino and keto functionalities within the same molecule also presents opportunities for intramolecular cyclization reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry.

Furthermore, the presence of the N-propyl group places this molecule within the category of N-alkylated anilines . N-alkylation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, basicity, and ability to cross biological membranes. The introduction of the propyl group, as opposed to a smaller methyl or ethyl group, can have a significant impact on the compound's biological activity and pharmacokinetic profile.

Research Gaps and Objectives for Comprehensive Academic Inquiry into This Compound Class

Despite the well-established importance of nitroanilines and acetophenones, the specific sub-class of N-alkylated 2-amino-5-nitroacetophenones, to which this compound belongs, remains relatively underexplored. A comprehensive academic inquiry into this compound class would aim to address several key research gaps and objectives.

A primary objective would be the development of efficient and regioselective synthetic methodologies . While general methods for the synthesis of nitroacetophenones and N-alkylation of anilines exist, the specific synthesis of compounds with this particular substitution pattern may present challenges. google.com Research could focus on optimizing reaction conditions to achieve high yields and purity, as well as exploring novel synthetic routes that are both scalable and environmentally benign.

Another significant research gap is the lack of a thorough understanding of the structure-activity relationships (SAR) for this class of compounds. Systematic studies are needed to elucidate how variations in the N-alkyl substituent and the substitution pattern on the aromatic ring influence the biological and chemical properties of these molecules. For instance, investigating a series of analogs with different alkyl chains in place of the propyl group could provide valuable insights into their potential as therapeutic agents.

Finally, a comprehensive investigation into the potential applications of this compound and its analogs is warranted. Based on the known activities of related nitroaromatic and acetophenone compounds, these molecules could be explored for their potential as antimicrobial agents, enzyme inhibitors, or as intermediates in the synthesis of novel materials with interesting optical or electronic properties. nih.govasianpubs.org Future research should focus on screening these compounds against a variety of biological targets and characterizing their physical properties to uncover their full potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-nitro-2-(propylamino)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-6-12-11-5-4-9(13(15)16)7-10(11)8(2)14/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZJIGAVNOZDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 1 5 Nitro 2 Propylamino Phenyl Ethanone

Retrosynthetic Disconnection Analysis and Precursor Identification for the Target Compound

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 1-[5-Nitro-2-(propylamino)phenyl]ethanone, several disconnection strategies can be envisioned, primarily focusing on the formation of the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

A primary disconnection can be made at the C-N bond of the propylamino group. This leads to two potential precursors: a propyl amine derivative and a phenyl ethanone (B97240) scaffold containing a suitable leaving group at the C-2 position. This approach is based on a nucleophilic aromatic substitution (SNAr) reaction, a common method for forming C-N bonds on activated aromatic rings. wikipedia.orgchemistrysteps.comnih.gov The strong electron-withdrawing effect of the nitro group in the para position to the leaving group makes the aromatic ring highly susceptible to nucleophilic attack, favoring this disconnection.

A functional group interconversion (FGI) approach can also be considered, where the amino group is derived from the reduction of a nitro group. ias.ac.in However, given the presence of another nitro group in the target molecule, selective reduction would be a significant challenge. Therefore, the SNAr approach is the more logical and synthetically viable strategy.

Based on the SNAr disconnection, the following precursors are identified:

Precursor A: 1-(2-Halo-5-nitrophenyl)ethanone (where Halo = F, Cl, Br). 2-Chloro-5-nitroacetophenone is a common commercially available starting material.

Precursor B: Propylamine (B44156).

The synthesis would therefore involve the reaction of these two precursors.

Retrosynthetic analysis of this compound

Exploration of Established Synthetic Routes for Nitro-Phenyl Ethanone Scaffolds

The core structure of the target molecule is a nitro-phenyl ethanone scaffold. The synthesis of such scaffolds is well-established in organic chemistry, typically involving electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com The most common method for introducing a nitro group onto an aromatic ring is through nitration using a mixture of nitric acid and sulfuric acid. researchgate.netepo.org

For the synthesis of the key precursor, 1-(2-halo-5-nitrophenyl)ethanone, a common starting material is a haloacetophenone. For instance, the synthesis of 1-(2-chloro-5-nitrophenyl)ethanone would typically start from 2-chloroacetophenone (B165298). The nitration of 2-chloroacetophenone would be expected to yield a mixture of isomers. The directing effects of the acetyl group (meta-directing) and the chloro group (ortho, para-directing) would need to be carefully considered to optimize the formation of the desired 5-nitro isomer.

Alternatively, a route starting from a nitrated precursor could be employed. For example, starting with a 1-halo-4-nitrobenzene, a Friedel-Crafts acylation could be used to introduce the acetyl group. However, the strongly deactivating nature of the nitro group makes Friedel-Crafts reactions challenging on such substrates. chemistrysteps.com

A plausible and commonly used route for the synthesis of the nitro-phenyl ethanone scaffold is outlined below:

StepReactionReagents and ConditionsProduct
1Nitration2-Chloroacetophenone, HNO₃, H₂SO₄, 0-5°C1-(2-Chloro-5-nitrophenyl)ethanone

This reaction is typically carried out at low temperatures to control the exothermicity and improve the regioselectivity. epo.orggoogle.com

Nuances of Propylamino Group Introduction: Reaction Mechanisms and Regioselectivity Challenges in Amination Reactions

The introduction of the propylamino group onto the 1-(2-halo-5-nitrophenyl)ethanone precursor is a critical step in the synthesis. The most probable mechanism for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgchemistrysteps.com In this mechanism, the nucleophile (propylamine) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The presence of the electron-withdrawing nitro group at the para-position to the leaving group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. wikipedia.orgyoutube.com

The reaction proceeds in two main steps:

Addition of the nucleophile: The propylamine attacks the electrophilic carbon atom attached to the halogen, leading to the formation of the Meisenheimer complex.

Elimination of the leaving group: The halide ion is expelled, and the aromaticity of the ring is restored, yielding the final product.

Regioselectivity Challenges:

The primary challenge in this step is to ensure that the amination occurs exclusively at the C-2 position. The strong activating effect of the nitro group at the para position makes the C-2 position highly electrophilic and susceptible to nucleophilic attack. Other positions on the ring are significantly less reactive, minimizing the formation of regioisomers.

However, potential side reactions can occur, such as the reaction of the product with another molecule of the halo-precursor, leading to the formation of a diarylamine. This can be minimized by controlling the stoichiometry of the reactants, typically by using an excess of the amine.

Development of Novel and Sustainable Synthetic Pathways for Aromatic Nitro-Amino Ketones

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. rsc.orgresearchgate.netresearchgate.net This is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Approaches to Carbon-Nitrogen and Carbon-Carbon Bond Formation in Nitro-Amino Systems

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. For the formation of the C-N bond in the target molecule, several catalytic approaches can be considered.

Palladium-Catalyzed Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govnih.govresearchgate.netorganic-chemistry.org This reaction can be used to couple aryl halides with a wide range of amines, including primary alkylamines like propylamine. The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand. The development of new ligands has enabled these reactions to be carried out with high selectivity and functional group tolerance, even with aqueous ammonia (B1221849). nih.govnih.govorganic-chemistry.org

Copper-Catalyzed Amination:

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern modifications using various copper catalysts and ligands have made this a more versatile and milder method.

The table below summarizes some catalytic approaches for C-N bond formation:

Catalytic SystemDescriptionAdvantages
Palladium/Phosphine LigandBuchwald-Hartwig amination of aryl halides with amines. nih.govresearchgate.netHigh functional group tolerance, broad substrate scope.
Copper/LigandUllmann condensation for C-N bond formation.Lower cost of copper compared to palladium.
Cobalt-based MOFN-alkylation of anilines using alcohols. rsc.orgSustainable, uses renewable resources.

Principles of Atom Economy and Green Chemistry in Synthetic Route Design

The principles of green chemistry provide a framework for designing more sustainable synthetic processes. nih.govmdpi.comscientificupdate.comoulu.finih.gov Key metrics used to evaluate the "greenness" of a reaction include atom economy, E-factor, and process mass intensity (PMI). nih.govmdpi.com

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are considered greener.

E-Factor: The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI is desirable.

In designing a synthetic route for this compound, these principles can be applied by:

Choosing reactions with high atom economy: Catalytic reactions are often more atom-economical than stoichiometric ones.

Using safer solvents: Replacing hazardous solvents with greener alternatives.

Minimizing waste: Optimizing reaction conditions to maximize yield and reduce the formation of byproducts.

Using renewable feedstocks: Exploring starting materials derived from renewable sources. rsc.org

Process Optimization and Scalability Considerations for Research-Scale Production of the Target Compound

Scaling up a synthesis from the laboratory to a research or pilot plant scale presents a new set of challenges. asynt.comadesisinc.comchemicalprocessing.comlongdom.org Careful process optimization is required to ensure that the reaction is safe, efficient, and reproducible on a larger scale.

Key considerations for the research-scale production of this compound include:

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and mixing need to be carefully controlled and optimized. olemiss.edu

Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions like nitration, must be carefully controlled to manage heat generation.

Work-up and Purification: The work-up procedure needs to be scalable and efficient for isolating and purifying the product in larger quantities.

Safety: A thorough safety assessment is crucial to identify and mitigate any potential hazards associated with the reagents, intermediates, and reaction conditions.

The following table highlights some of the key process optimization and scalability considerations:

ParameterLaboratory ScaleResearch/Pilot Scale
Heat Transfer Efficient due to high surface area to volume ratio.Less efficient, requires careful monitoring and control of exotherms.
Mixing Generally efficient.Can be challenging, requiring specialized equipment to ensure homogeneity.
Reagent Addition Manual addition is common.Automated and controlled addition is often necessary.
Purification Chromatography is often used.Crystallization, distillation, or extraction are more practical on a larger scale.
Safety Smaller quantities pose lower risks.A comprehensive hazard analysis is essential. chemicalprocessing.com

By carefully considering these factors, a robust and scalable process for the synthesis of this compound can be developed.

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 5 Nitro 2 Propylamino Phenyl Ethanone

Electrophilic and Nucleophilic Aromatic Substitution Modalities on the Nitro-Substituted Phenyl Ring

The substitution pattern on the phenyl ring of 1-[5-Nitro-2-(propylamino)phenyl]ethanone creates a complex reactivity profile for aromatic substitution reactions. The outcome of such reactions is determined by the competing electronic effects of the three substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the reactivity of the benzene (B151609) ring is governed by the combined influence of the activating propylamino group and the deactivating nitro and acetyl groups.

Directing Effects: The secondary amine (-NH-propyl) is a potent activating group that directs incoming electrophiles to the ortho and para positions. The acetyl group (-COCH₃) and the nitro group (-NO₂) are both strong deactivating groups that direct incoming electrophiles to the meta position.

Interactive Table: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Group Position on Ring Electronic Effect Directing Influence
-NH-propyl C-2 Activating (Resonance) Ortho, Para
-NO₂ C-5 Deactivating (Resonance & Inductive) Meta

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro and acetyl groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The nitro group is particularly effective at activating the ring for SNAr reactions, especially at the positions ortho and para to it. A strong nucleophile could potentially displace the nitro group at the C-5 position. The reaction generally proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex intermediate.

Reactivity Profile of the Carbonyl and Secondary Amine Functionalities

Beyond the aromatic ring, the carbonyl and secondary amine groups are key sites of reactivity.

Carbonyl Group (Ketone): The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic addition reactions. wikipedia.orgallstudiesjournal.comncert.nic.in The polarity of the carbon-oxygen double bond allows for a wide range of transformations. msu.edugatech.edu Common reactions include:

Reduction: The ketone can be reduced to a secondary alcohol (1-[5-Nitro-2-(propylamino)phenyl]ethanol) using hydride reagents like sodium borohydride (B1222165) (NaBH₄). Reduction to the corresponding methylene (B1212753) group (-CH₂CH₃) can be achieved under harsher conditions, such as the Wolff-Kishner or Clemmensen reduction, though these conditions may also affect the nitro group. stackexchange.com

Condensation Reactions: The ketone can react with ammonia (B1221849) derivatives like hydroxylamine (B1172632) or hydrazine (B178648) to form oximes and hydrazones, respectively. ncert.nic.in

Alpha-Halogenation: In the presence of a base and a halogen (e.g., I₂, Br₂), the methyl group of the ketone can be halogenated via an enolate intermediate. With excess reagent, this can lead to the haloform reaction. webassign.net

Secondary Amine Group: The secondary amine possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. ncert.nic.insundarbanmahavidyalaya.in Typical reactions include:

Acylation: The amine can react with acid chlorides or anhydrides in the presence of a base to form amides. ncert.nic.insundarbanmahavidyalaya.in This is often used as a method to protect the amine group.

Alkylation: Further alkylation can occur with alkyl halides, potentially leading to a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. scribd.comresearchgate.netslideshare.net

Oxidation: Secondary amines can be oxidized by various reagents. The specific products depend on the oxidant used and can range from N-oxides to more complex degradation products.

Chemoselective Reduction of the Nitro Group to the Amino Group: Strategies and By-products

The reduction of the aromatic nitro group to a primary amino group is a pivotal transformation, as it fundamentally alters the electronic properties of the molecule and enables further synthetic pathways, particularly intramolecular cyclizations. The primary challenge is to achieve this reduction chemoselectively, leaving the carbonyl group intact.

Several methods are effective for the selective reduction of an aromatic nitro group in the presence of a ketone:

Catalytic Hydrogenation: Hydrogenation with a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a common method. researchgate.netresearchgate.net While highly effective for nitro reduction, over-reduction of the ketone to an alcohol can occur under certain conditions of temperature and pressure. google.com Careful control of the reaction parameters is necessary to ensure selectivity.

Metal/Acid Reductions: Reagents like tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) are well-established for providing a mild and selective reduction of nitro groups without affecting other reducible functionalities like ketones or esters. commonorganicchemistry.comcommonorganicchemistry.comstrategian.comacsgcipr.org Iron (Fe) or Zinc (Zn) in the presence of an acid (like acetic or hydrochloric acid) are also widely used and cost-effective alternatives. commonorganicchemistry.com

Potential By-products: Incomplete reduction can lead to the formation of intermediate species such as nitroso compounds (Ar-N=O) and hydroxylamines (Ar-NHOH). Under certain conditions, particularly with catalytic hydrogenation, intermolecular condensation reactions can occur, leading to the formation of azoxy (Ar-N=N(O)-Ar) or azo (Ar-N=N-Ar) compounds.

Interactive Table: Comparison of Nitro Reduction Methods

Reagent/Method Typical Conditions Selectivity for NO₂ vs. C=O Advantages Potential Issues
H₂ / Pd/C H₂ gas, RT-50°C, various solvents Good to Moderate High yield, clean reaction Can reduce C=O, C=C; dehalogenation
SnCl₂ · 2H₂O Ethanol or Ethyl Acetate, reflux Excellent Very mild, highly selective commonorganicchemistry.comstrategian.com Stoichiometric tin waste, workup can be difficult acsgcipr.org

Oxidative Stability and Degradation Pathways Under Controlled Chemical Conditions

The oxidative stability of this compound is limited by the presence of the secondary amine and the acetyl group.

Oxidation of the Secondary Amine: The N-alkylaniline moiety is susceptible to oxidation. Strong oxidizing agents can lead to a variety of products through complex pathways. Under controlled conditions, oxidation may lead to the formation of N-oxides or other functionalized derivatives. acs.orgnih.gov

Oxidation of the Acetyl Group: The methyl group of the acetophenone (B1666503) can be oxidized under specific conditions. For example, the haloform reaction, using reagents like sodium hypochlorite (B82951) (bleach), oxidizes the methyl ketone to a carboxylate (forming a benzoic acid derivative) and a haloform. webassign.netchemistry-online.com Stronger oxidizing agents like chromic acid or potassium permanganate (B83412) can also cleave the acetyl group to yield a carboxylic acid, though these conditions are harsh and may degrade other parts of the molecule. stackexchange.comresearchgate.net

Elucidation of Proposed Reaction Mechanisms for Derivative Synthesis and Intramolecular Processes

The true synthetic utility of this compound is realized after the chemoselective reduction of its nitro group. The resulting product, 1-[5-amino-2-(propylamino)phenyl]ethanone, is a versatile intermediate for building complex heterocyclic systems.

The key transformation is the intramolecular cyclization between the newly formed C-5 amino group and the C-1 ketone. This reaction is a classic example of the Friedländer annulation , which is used to synthesize quinoline (B57606) derivatives. synarchive.comorganic-chemistry.orgresearchgate.net

The mechanism typically proceeds under acidic or basic catalysis:

Initial Condensation: The reaction begins with a nucleophilic attack of the C-5 primary amine onto the electrophilic carbonyl carbon of the acetyl group. This forms a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate then dehydrates to form an enamine or an imine intermediate.

Cyclization and Aromatization: An intramolecular aldol-type condensation occurs, followed by a final dehydration step, which results in the formation of the aromatic quinoline ring system. quimicaorganica.orgwikipedia.org

This intramolecular cyclization is a powerful method for constructing fused heterocyclic scaffolds from simple aromatic precursors. researchgate.netnih.govdigitellinc.comacs.org

The various functional groups on the parent molecule and its reduced amino-derivative serve as handles for a range of intermolecular reactions to build more complex derivatives.

Reactions of the Amino Group: After reduction of the nitro group, the resulting aniline (B41778) derivative can undergo numerous reactions. The primary amine can be converted into a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions, allowing for the introduction of various substituents (e.g., -Cl, -Br, -CN, -OH). mnstate.educhemistrysteps.com The amines can also participate as nucleophiles in cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reactions Involving the Ketone: The ketone can serve as a building block in multicomponent reactions. For example, it can react with anilines and other components in reactions promoted by various catalysts to form complex heterocyclic structures like substituted quinolines. organic-chemistry.orgscholarsportal.info

Combined Reactivity: The combination of the amine and ketone functionalities in the reduced intermediate allows for tandem reactions. For instance, it can be used as a substrate in transition-metal-catalyzed processes that involve C-H activation and cyclization with other substrates to afford diverse N-heterocycles.

Cutting Edge Spectroscopic and Crystallographic Probing for Deeper Structural Insights into 1 5 Nitro 2 Propylamino Phenyl Ethanone

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Unveiling Complex Connectivities and Conformational Preferences

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to map the precise connectivity of atoms within 1-[5-Nitro-2-(propylamino)phenyl]ethanone.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, the amine proton, and the acetyl methyl protons. The aromatic region would likely display a complex splitting pattern due to the electronic effects of the three different substituents. The proton ortho to the acetyl group and meta to the nitro group would likely appear as a doublet, while the other two aromatic protons would also show characteristic splitting based on their coupling with adjacent protons.

The propylamino group would exhibit signals for the CH₂, CH₂, and CH₃ protons, with expected coupling patterns. A significant feature would be the chemical shift of the N-H proton, which would likely be deshielded due to intramolecular hydrogen bonding with the adjacent acetyl oxygen. This type of hydrogen bonding is a key factor in the conformational preference of related acetophenone (B1666503) derivatives. researchgate.net

The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom. The carbonyl carbon of the acetyl group would appear significantly downfield.

Expected ¹H NMR Chemical Shift Ranges

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Acetyl (CH₃) ~2.5 Singlet (s)
Propyl (CH₃) ~0.9 - 1.0 Triplet (t)
Propyl (CH₂) ~1.6 - 1.8 Sextet
Propyl (N-CH₂) ~3.2 - 3.4 Triplet (t)
Aromatic (CH) ~6.8 - 8.5 Doublet (d), Doublet of Doublets (dd)

High-Resolution Mass Spectrometry for Investigating Molecular Fragmentation Mechanisms and Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. For this compound (C₁₁H₁₄N₂O₃), the expected exact mass would be calculated and compared against the experimental value to confirm its molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Alpha-cleavage: Loss of the methyl group from the acetyl moiety to form a stable acylium ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of propene.

Cleavage of the propyl group: Fragmentation at the C-N bond or within the propyl chain.

Loss of nitro group: Loss of NO₂ or smaller fragments like NO.

In electrospray ionization (ESI), the molecule would likely be observed as a protonated species, [M+H]⁺. Fragmentation of this ion would provide further structural clues. nih.gov The presence of two nitrogen atoms would also produce a characteristic isotopic pattern that can be analyzed.

Advanced Vibrational Spectroscopy (e.g., ATR-IR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the functional groups present in a molecule and their chemical environment. nih.gov For this compound, these techniques would provide key insights into intramolecular and intermolecular interactions.

A prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibration of the acetyl group. Its frequency would be lower than that of a typical aryl ketone due to the formation of a strong intramolecular hydrogen bond with the N-H of the adjacent propylamino group. This N-H···O=C interaction creates a stable six-membered pseudo-ring. The N-H stretching vibration would also be affected, appearing as a broad band at a lower wavenumber compared to a free secondary amine. nih.gov

The nitro group (NO₂) would exhibit two characteristic strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. esisresearch.org

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (H-bonded) Stretching 3200 - 3400 (broad)
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 2960
C=O (H-bonded) Stretching 1640 - 1660
C=C (aromatic) Stretching 1580 - 1600
NO₂ Asymmetric Stretch 1500 - 1550

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the nitro group. scialert.net By analyzing the shifts in these key vibrational bands under different conditions (e.g., in different solvents or at various temperatures), the strength and nature of hydrogen bonding networks can be probed.

Single-Crystal X-ray Diffraction for Precise Determination of Bond Lengths, Angles, and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related compounds allows for a confident prediction of its key structural features. researchgate.netresearchgate.net

The analysis would precisely determine all bond lengths, bond angles, and torsion angles. A crucial aspect would be the confirmation of the intramolecular N-H···O=C hydrogen bond. This interaction would enforce a nearly planar conformation for the N-C-C-C=O fragment. The dihedral angle between the phenyl ring and the plane of the acetyl group would be relatively small. researchgate.net

The crystal packing would reveal how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions and potentially weaker C-H···O or C-H···π interactions. The presence of the polar nitro and carbonyl groups suggests that dipole-dipole interactions and potential π-π stacking of the aromatic rings could play a significant role in stabilizing the crystal structure. researchgate.net

Spectroscopic Techniques for Analyzing Electronic Transitions and Chromophoric Properties within the Aromatic System

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The structure of this compound contains several chromophores and auxochromes that give rise to a characteristic absorption spectrum. The phenyl ring, the acetyl group (C=O), and the nitro group (NO₂) are chromophores, while the propylamino group (-NHR) acts as a powerful auxochrome.

The extended conjugation between the electron-donating amino group and the electron-withdrawing nitro and acetyl groups across the aromatic ring is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to benzene (B151609) or acetophenone. This would result in the compound being colored, likely appearing yellow or orange.

The UV-Vis spectrum would be expected to show intense absorption bands corresponding to π→π* transitions associated with the aromatic system. researchgate.net A lower intensity band at a longer wavelength, corresponding to an n→π* transition of the carbonyl or nitro group, may also be visible. nist.gov The position and intensity of these bands can be influenced by solvent polarity, a phenomenon known as solvatochromism, providing further information about the electronic nature of the ground and excited states.

Computational and Theoretical Chemistry: Predicting and Explaining the Behavior of 1 5 Nitro 2 Propylamino Phenyl Ethanone

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. For 1-[5-Nitro-2-(propylamino)phenyl]ethanone, DFT calculations are instrumental in determining its most stable three-dimensional conformation (ground state geometry) and understanding the distribution of electrons within the molecule.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be elucidated. The HOMO is typically localized on the electron-donating propylamino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group and the acetyl group. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net In nitroaniline derivatives, this gap is influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, a "push-pull" effect that also governs the electronic properties of this compound. rsc.orgrasayanjournal.co.in

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Nitroaniline Systems

Property Predicted Characteristic for this compound Reference Analogs
HOMO Localization Primarily on the propylamino group and phenyl ring Nitroanilines rsc.org
LUMO Localization Primarily on the nitro and acetyl groups Nitroanilines rsc.org
HOMO-LUMO Gap Moderate, indicating potential for charge-transfer interactions p-Nitroaniline researchgate.net
Dipole Moment Significant, due to charge separation between donor and acceptor groups Nitroaniline derivatives rasayanjournal.co.in

| Intramolecular H-Bond | Expected between N-H of the propylamino group and an oxygen of the nitro group | 2-nitroaniline (B44862) derivatives acs.orgresearchgate.net |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Reactivity and Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. For non-biological reactivity and physicochemical properties of this compound, QSPR studies rely on calculating a set of molecular descriptors that encode structural, electronic, and topological information.

For nitroaromatic compounds, QSPR models have been successfully developed to predict properties like toxicity, which is often related to their reactivity. nih.govresearchgate.net Key descriptors in these models frequently include:

Electronic Descriptors: Such as the energy of the LUMO (ELUMO), which correlates with the compound's ability to accept electrons and is often linked to electrophilicity and reactivity in reduction processes. nih.gov

Hydrophobicity Descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (logP), which influences the compound's solubility and transport properties.

Topological and Constitutional Indices: These describe molecular size, shape, and connectivity.

By developing a QSPR model using a dataset of related nitroaromatic compounds with known properties, one could predict various physicochemical descriptors for this compound. For instance, its impact sensitivity, a measure of explosive character common for nitro compounds, could be estimated using models built on descriptors like the number of nitro groups, oxygen balance, and other molecular fragments. nih.gov

Table 2: Key QSPR Descriptors and Their Relevance for this compound

Descriptor Type Example Descriptor Predicted Relevance
Electronic ELUMO Correlates with electrophilicity and susceptibility to nucleophilic attack or reduction. nih.gov
Hydrophobicity logP Predicts solubility in different media and environmental partitioning.
Steric Molar Refractivity Relates to molecular volume and polarizability.

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects of the Compound

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and interactions with the surrounding environment, such as a solvent. For this compound, MD simulations can map its conformational landscape and elucidate the effects of solvation.

The propylamino group introduces significant conformational flexibility. MD simulations would reveal the preferred rotational states (rotamers) around the C-N and C-C single bonds of the propyl chain and the bond connecting the amino nitrogen to the phenyl ring. These simulations can identify the most populated conformations in a given solvent and the energy barriers between them. Understanding these dynamics is crucial as the conformation can influence the molecule's reactivity and intermolecular interactions. While specific MD studies on this molecule are not available, research on substituted anilines demonstrates how different substituents affect conformational preferences and dynamics. nih.gov

Solvation effects are critical to understanding a molecule's behavior in solution. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol). This allows for the study of how the solvent influences the conformational equilibrium and electronic properties. For instance, polar solvents are expected to stabilize conformations with larger dipole moments. Furthermore, specific interactions like hydrogen bonding between the nitro or amino groups and protic solvent molecules can be analyzed. researchgate.netrsc.orgrsc.org Computational studies on similar "push-pull" molecules like p-nitroaniline show that solvent polarity significantly affects their electronic absorption spectra, an effect that would be well-captured by MD simulations coupled with quantum mechanical calculations. researchgate.net

Ab Initio and Semi-Empirical Methods for Understanding Bonding and Aromaticity in the Phenyl Ring

The electronic nature of the phenyl ring in this compound is heavily influenced by its substituents. Ab initio and semi-empirical methods are employed to quantify this influence on bonding and aromaticity.

Aromaticity is a key concept describing the stability and reactivity of the phenyl ring. It can be assessed computationally using several indices, including:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. Studies on nitroaniline isomers show that solvation can modulate the aromaticity of the ring, a phenomenon that would also apply to the target compound. globalnmr.org

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the geometric parameter of bond length alternation. A HOMA value close to 1 indicates a high degree of aromaticity. In substituted benzenes, electron-withdrawing and -donating groups can slightly alter bond lengths, which is reflected in the HOMA index. acs.org

Computational Exploration of Reaction Pathways and Transition States for Key Transformations

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transition states. For this compound, a key transformation of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the aromatic ring.

The nitro group is a strong activating group for SNAr reactions, making the phenyl ring electron-deficient and susceptible to nucleophilic attack. nih.govd-nb.info Computational studies on nitroarenes have shown that the reaction typically proceeds through a two-step mechanism involving the formation of a stable intermediate known as a Meisenheimer complex. nih.gov However, concerted mechanisms are also possible. nih.gov

Theoretical calculations can be used to:

Identify Reactive Sites: By calculating electrostatic potential maps or Fukui functions, the most likely sites for nucleophilic attack (the carbon atoms ortho and para to the nitro group) can be identified.

Calculate Activation Barriers: By locating the transition state structure for a given reaction (e.g., substitution of a hypothetical leaving group), the activation energy can be calculated. This allows for the prediction of reaction rates and the comparison of competing pathways. nih.gov

Analyze Reaction Mechanisms: The intrinsic reaction coordinate (IRC) can be followed from the transition state to the reactants and products, confirming the proposed mechanism. Computational studies have been crucial in refining the understanding of SNAr mechanisms, showing that initial attack at a hydrogen-bearing carbon can sometimes be kinetically favored over attack at the carbon bearing the leaving group. researchgate.netresearchgate.net

For this compound, computational exploration could predict its reactivity towards various nucleophiles and shed light on the regioselectivity of such reactions, providing a theoretical foundation for its synthetic applications.

Strategic Derivatization and Analog Synthesis: Expanding the Chemical Space of 1 5 Nitro 2 Propylamino Phenyl Ethanone

Systematic Modifications of the N-Propyl Chain and Amino Group Functionality

The secondary amino group and its N-propyl substituent are prime targets for modification to modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.

N-Propyl Chain Modification: Systematic alterations to the N-propyl chain involve varying its length, introducing branching, or incorporating cyclic structures. These changes are typically achieved by reacting the parent secondary amine, 1-(2-amino-5-nitrophenyl)ethanone, with a variety of alkyl halides or other electrophiles. For instance, replacing the propyl group with longer alkyl chains (e.g., butyl, pentyl) or branched isomers (e.g., isopropyl, isobutyl) can significantly alter the molecule's interaction with nonpolar environments.

Amino Group Derivatization: The secondary amine functionality itself offers a wealth of opportunities for chemical transformation. Acylation with acid chlorides or anhydrides converts the amine into an amide, introducing a carbonyl group that can act as a hydrogen bond acceptor. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are known for their strong hydrogen-bond-donating capabilities. These transformations not only change the electronic properties of the nitrogen atom but also introduce new points for further functionalization.

Table 1: Examples of N-Propyl and Amino Group Modifications

Modification Type Reagent Example Resulting Functional Group Potential Property Change
Chain Elongation 1-Iodobutane N-Butyl Increased Lipophilicity
Chain Branching 2-Bromopropane N-Isopropyl Increased Steric Hindrance
Acylation Acetyl Chloride N-Propylacetamide Added H-bond Acceptor

Chemical Transformations at the Acetophenone (B1666503) Carbonyl Moiety

The carbonyl group of the acetophenone moiety is a versatile functional handle for a wide range of chemical transformations. researchgate.net Its reactivity allows for the introduction of significant structural diversity.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). wikipedia.org This transformation introduces a new chiral center and a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor.

Reductive Amination: In a one-pot reaction with an amine and a reducing agent (e.g., sodium cyanoborohydride), the carbonyl can be converted into a new secondary or tertiary amine, expanding the nitrogen-containing framework of the molecule.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, allowing for the extension of the carbon skeleton and the introduction of various substituted vinyl groups.

Condensation Reactions: The carbonyl group can undergo condensation with hydrazines or hydroxylamine (B1172632) to form hydrazones and oximes, respectively. These derivatives have been studied for their unique chemical properties and biological activities in related systems. mdpi.com

Enaminone Formation: The acetophenone can be converted into an enamino ketone by reacting with reagents like N,N-dimethylformamide dimethylacetal (DMFDMA). mdpi.com These intermediates are valuable for further synthetic manipulations.

Table 2: Key Transformations of the Acetophenone Carbonyl Group

Reaction Type Reagent(s) Product Functional Group Key Structural Change
Reduction NaBH₄ Secondary Alcohol C=O → CH(OH), new chiral center
Wittig Reaction Ph₃P=CH₂ Alkene C=O → C=CH₂
Oxime Formation NH₂OH·HCl Oxime C=O → C=NOH
Hydrazone Formation NH₂NH₂ Hydrazone C=O → C=NNH₂

Regioselective Functionalization of the Aromatic Ring System

The substitution pattern of the aromatic ring in 1-[5-Nitro-2-(propylamino)phenyl]ethanone is governed by the directing effects of its three substituents: the ortho,para-directing N-propylamino group and the meta-directing nitro and acetyl groups. The interplay of these effects dictates the position of further electrophilic aromatic substitution.

The powerful activating and ortho,para-directing nature of the amino group suggests that incoming electrophiles will preferentially add to the positions ortho and para to it (positions 3 and 6). However, position 6 is sterically hindered by the adjacent acetyl group. Therefore, electrophilic substitution, such as halogenation or nitration, is most likely to occur at the C-3 position.

Conversely, the nitro group can facilitate nucleophilic aromatic substitution (SNAr) reactions. In some nitro-substituted systems, a strong nucleophile can displace a leaving group or, in some cases, activate the ring for cine-substitution, where the nucleophile attacks an adjacent carbon, leading to the elimination of the nitro group. mdpi.com This allows for the introduction of nucleophiles at positions that are inaccessible through electrophilic substitution.

Synthesis and Structural Analysis of Isomeric Forms and Related Compounds

The synthesis of isomers of this compound allows for a systematic investigation of how the relative positions of the functional groups influence the molecule's properties. For example, isomers such as 1-[3-Nitro-2-(propylamino)phenyl]ethanone or 1-[5-Nitro-4-(propylamino)phenyl]ethanone can be synthesized by starting with the corresponding isomeric nitro-fluoroacetophenone precursors, followed by nucleophilic substitution with propylamine (B44156).

Structural confirmation of these isomers and their derivatives relies heavily on modern spectroscopic techniques.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the connectivity of atoms. The coupling patterns and chemical shifts of the aromatic protons are particularly diagnostic for confirming the substitution pattern on the phenyl ring. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compounds, confirming their elemental composition. nih.gov

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.

The synthesis of related heterocyclic compounds, such as quinolones, can also be achieved from nitrated precursors, offering pathways to entirely new molecular scaffolds. mdpi.com

Development of Stereoselective Synthetic Methods for Chiral Analogs

The core structure of this compound is achiral. However, chirality can be introduced through various synthetic transformations, and controlling the stereochemical outcome of these reactions is a significant goal in modern organic synthesis.

One of the most direct ways to introduce a chiral center is through the asymmetric reduction of the prochiral ketone of the acetophenone moiety. wikipedia.org This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation, yielding enantiomerically enriched secondary alcohols.

Furthermore, the nitro group itself is a versatile handle for stereoselective synthesis. The Henry reaction (nitro-aldol reaction) and Michael additions involving nitroalkanes are powerful carbon-carbon bond-forming reactions. researchgate.net By employing chiral catalysts or auxiliaries, these reactions can be rendered highly stereoselective, enabling the construction of complex chiral side chains attached to the core molecule. researchgate.net

Another advanced strategy involves 1,3-dipolar cycloaddition reactions using chiral nitrones, which can be derived from related nitro compounds. researchgate.net This method allows for the stereoselective synthesis of complex heterocyclic structures, significantly expanding the chemical space of accessible chiral analogs. researchgate.netnih.gov The development of such stereoselective methods is crucial for producing single-enantiomer compounds, which is often a requirement for therapeutic applications.

Broader Academic Implications and Future Research Trajectories for 1 5 Nitro 2 Propylamino Phenyl Ethanone

Contributions to the Field of Aromatic Nitro Compound Chemistry and Their Synthetic Utility

Aromatic nitro compounds are foundational pillars in synthetic organic chemistry, serving as versatile intermediates for a vast array of chemical transformations. rsc.orgnumberanalytics.com The presence of the nitro group in 1-[5-Nitro-2-(propylamino)phenyl]ethanone earmarks it as a valuable building block. Nitroarenes are integral to the synthesis of pharmaceuticals, dyes, and agrochemicals. ontosight.ainih.gov

The primary utility of the nitro group lies in its capacity to be readily transformed into other functional groups, most notably an amino group through reduction. ontosight.airesearchgate.net This conversion is a cornerstone of many synthetic pathways, providing access to anilines which are precursors to a multitude of more complex molecules. jsynthchem.com The subject compound, therefore, can be seen as a latent precursor to 2-amino-5-acetyl-N-propylaniline, a trifunctional molecule with potential for further elaboration.

Furthermore, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position, while activating it for nucleophilic aromatic substitution (SNAr). ontosight.ainih.govmdpi.com This property is crucial for the regioselective synthesis of polysubstituted aromatic compounds. The specific substitution pattern of this compound makes it an interesting substrate for studying the interplay of activating (propylamino) and deactivating (nitro, acetyl) groups on the aromatic ring's reactivity.

Table 1: Synthetic Utility of Aromatic Nitro Compounds

ApplicationDescriptionKey Transformations
Pharmaceutical Synthesis Intermediates for antibiotics, anti-inflammatory agents, and antiparasitic drugs. numberanalytics.comnih.govReduction to amines, nucleophilic aromatic substitution.
Dye and Pigment Industry Precursors to azo dyes and other colorants. numberanalytics.comReduction to anilines for diazotization and coupling reactions.
Agrochemicals Building blocks for herbicides and pesticides. numberanalytics.comnih.govFunctional group interconversion.
Materials Science Monomers for high-performance polymers.Polymerization of amino derivatives.

Advancing Methodologies in Selective Amination and Ketone Derivatization Reactions

The synthesis of N-alkylanilines, such as the propylamino moiety in the target compound, is a focal point of methodological development in organic chemistry. The direct reductive amination of nitro compounds with aldehydes or ketones represents an efficient and atom-economical route to such products. bohrium.comnih.gov This one-pot reaction, which combines the reduction of the nitro group to an amine followed by its reaction with a carbonyl compound and subsequent reduction of the resulting imine, is a powerful tool for creating C-N bonds. researchgate.netorganic-chemistry.org The synthesis of this compound itself likely involves a nucleophilic aromatic substitution of a halogenated precursor with propylamine (B44156). However, its existence provides a platform for exploring and optimizing direct amination strategies on complex, functionalized substrates.

The ketone functional group offers another avenue for synthetic diversification. Ketones are considered privileged scaffolds in drug discovery due to their ability to engage in a variety of interactions with biological targets. numberanalytics.com Derivatization of the ketone in this compound can lead to a wide range of new chemical entities. Standard ketone derivatization reactions, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, could be applied to introduce further complexity and functionality. The development of chemoselective derivatization methods that target the ketone in the presence of the nitro and amino groups would be a valuable contribution to synthetic methodology. nih.govnih.govresearchgate.net

Understanding Structure-Reactivity Relationships in Complex Organic Systems

The interplay of the three functional groups in this compound—the electron-withdrawing nitro and acetyl groups and the electron-donating propylamino group—creates a complex electronic environment on the aromatic ring. This makes the compound an excellent model for studying structure-reactivity relationships. The relative positions of these groups (ortho, meta, para) significantly influence the molecule's chemical properties and reactivity. kajay-remedies.comrsc.org

For instance, the propylamino group, being an activating ortho, para-director, is in electronic opposition to the nitro and acetyl groups, which are deactivating meta-directors. This electronic tug-of-war will affect the rates and regioselectivity of further reactions on the aromatic ring. Detailed kinetic and mechanistic studies on this or similar systems can provide valuable insights into the subtle electronic effects that govern the reactivity of polysubstituted aromatics. Such studies are crucial for predicting the behavior of complex organic molecules in various chemical transformations. researchgate.netnih.gov

Potential as a Benchmark Compound for Computational Model Validation in Organic Chemistry

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules. researchgate.net The development and validation of computational models rely on accurate experimental data for benchmark compounds. This compound, with its combination of functional groups that can participate in hydrogen bonding and exhibit significant electronic effects, presents an interesting case for computational study.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict various properties of the molecule, including its geometry, electronic structure, spectral characteristics (NMR, IR, UV-Vis), and reaction energetics. acs.org For example, computational models could be employed to predict the most likely sites for electrophilic or nucleophilic attack, or to calculate the energy barriers for various conformational changes. Comparing these computational predictions with experimental data would provide a rigorous test for the accuracy of the theoretical models, thereby contributing to the refinement of computational methods for predicting the behavior of complex organic molecules.

Unexplored Reactivity Patterns and Opportunities for New Chemical Discoveries within This Compound Class

The unique arrangement of functional groups in this compound suggests the potential for unexplored reactivity patterns. The proximity of the propylamino group to the acetyl group could facilitate intramolecular reactions, such as cyclizations, upon suitable activation. For instance, under certain conditions, an intramolecular condensation or rearrangement could lead to the formation of heterocyclic structures, which are prevalent in medicinal chemistry.

Furthermore, research on related N-alkyl-2-nitroanilines has revealed unusual intramolecular oxidation reactions of the alkyl chain upon collisional activation in mass spectrometry experiments. nih.gov This suggests that the propyl group in this compound might be susceptible to intramolecular oxidation under specific chemical or photochemical conditions, a reaction pathway that is not immediately obvious from classical reactivity principles. Investigation into such non-canonical reaction pathways could lead to the discovery of new synthetic methods and a deeper understanding of the intrinsic reactivity of such molecules. The field of nitro chemistry continues to evolve, with new reactions and methodologies being discovered regularly, highlighting the potential for novel findings within this class of compounds. mdpi.com

Q & A

Q. What are the key synthetic routes for preparing 1-[5-Nitro-2-(propylamino)phenyl]ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position of 2-(propylamino)acetophenone using mixed acid (HNO₃/H₂SO₄). Temperature control (0–5°C) is critical to avoid over-nitration .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the nitro intermediate.

Propylamination : If the starting material lacks the propylamino group, reductive alkylation of a nitro precursor (e.g., 1-(2-amino-5-nitrophenyl)ethanone) with propionaldehyde and NaBH₄ may be employed .

Q. Key Variables :

  • Temperature : Higher temperatures during nitration increase byproduct formation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
  • Catalysts : Lewis acids like FeCl₃ can accelerate nitration but may complicate purification.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies propylamino protons (δ 1.0–1.5 ppm for -CH₂CH₂CH₃) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted ring) .
    • ¹³C NMR : Confirms carbonyl (δ ~200 ppm) and nitro group (δ ~150 ppm) positions.
  • IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (N-O asymmetric stretch) and ~1680 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns revealing nitro and propylamino loss .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods to avoid inhalation of dust/aerosols (P261) .
    • Wear nitrile gloves and safety goggles (P262) due to potential skin/eye irritation.
  • Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents .
  • Toxicity Data : Limited toxicological studies; assume acute toxicity (oral LD₅₀ > 500 mg/kg, Category 4) and handle with caution .

Advanced Research Questions

Q. How do the electronic effects of the nitro and propylamino groups influence the compound’s reactivity?

Methodological Answer:

  • Nitro Group : Strong electron-withdrawing meta-director reduces electron density at the aromatic ring, making electrophilic substitution (e.g., halogenation) challenging unless directed by the amino group .
  • Propylamino Group : Electron-donating para-director activates the ring toward electrophiles. The balance between these groups dictates regioselectivity in further reactions.

Q. Experimental Design :

  • Hammett Analysis : Quantify substituent effects using σₚ values (nitro: +0.78; propylamino: -0.15) to predict reaction sites .
  • DFT Calculations : Optimize molecular geometry to visualize electron density distribution (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cytochrome P450). The nitro group may form hydrogen bonds with active-site residues, while the propylamino chain contributes hydrophobic interactions .
  • ADMET Prediction : SwissADME predicts bioavailability (Lipinski’s Rule: MW <500, logP <5). Zero violations suggest drug-likeness, but nitro groups may raise toxicity flags .

Q. How can structural analogs be used to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing nitro with cyano or propylamino with ethylamino) and test in parallel assays.
    • Example: If antimicrobial activity drops in the cyano analog, the nitro group is critical for target binding .
  • Meta-Analysis : Aggregate data from PubChem and NIST to identify trends (e.g., nitro-substituted ethanones show higher antifungal IC₅₀) .

Q. Conflict Resolution :

  • If one study reports cytotoxicity while another does not, check assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using OECD guidelines .

Q. What crystallization strategies are effective for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with solvents like ethanol/water (9:1) to grow single crystals.
  • SHELX Refinement : Employ SHELXL for structure solution, leveraging high-resolution data (R-factor <5%) to resolve disorder in the propylamino chain .

Q. Challenges :

  • Nitro groups may induce crystal twinning; counter with slow cooling rates (1°C/min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.